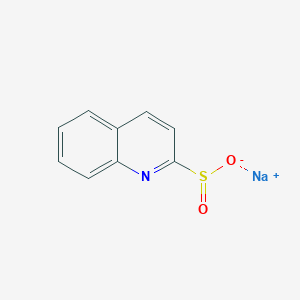

Sodium quinoline-2-sulfinate

Description

Historical Context of Quinoline (B57606) Derivatives in Synthetic Chemistry

The story of quinoline, a heterocyclic aromatic organic compound, began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.org A few years later, in 1842, Charles Gerhardt obtained it through the distillation of the natural alkaloid quinine (B1679958) with a strong base. wikipedia.org These discoveries unveiled a core structure that would become fundamental to synthetic chemistry. The late 19th century was a fertile period for quinoline synthesis, witnessing the development of several eponymous reactions that remain staples in the field. Classic methods such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses provided versatile pathways to the quinoline scaffold and its derivatives from simple aniline (B41778) precursors. wikipedia.orgnumberanalytics.comiipseries.org

The quinoline framework is not just a synthetic curiosity; it is a privileged scaffold in nature, forming the backbone of numerous alkaloids, including the historically significant antimalarial agent, quinine. numberanalytics.com This inherent biological relevance has spurred over a century of research, leading to the development of a vast array of quinoline derivatives with applications spanning pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com From antimalarial drugs like chloroquine (B1663885) to dyes and corrosion inhibitors, the functionalization of the quinoline ring system has proven to be a powerful strategy for creating valuable molecules. wikipedia.orgnih.gov

Table 1: Foundational Named Reactions in Quinoline Synthesis

| Reaction Name | Year | Key Reactants | Description |

|---|---|---|---|

| Skraup Synthesis | 1880 | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | A cyclization reaction to form quinolines from aniline derivatives. numberanalytics.comiipseries.org |

| Doebner-von Miller Reaction | 1881 | Aniline, α,β-unsaturated carbonyl compounds | A method for synthesizing substituted quinolines. wikipedia.orgresearchgate.net |

| Friedländer Synthesis | 1882 | 2-aminobenzaldehyde or ketone, compound with a methylene (B1212753) group alpha to a carbonyl | Condensation reaction leading to substituted quinolines. wikipedia.orgnumberanalytics.com |

| Combes Quinoline Synthesis | 1888 | Aniline, β-diketone | Acid-catalyzed cyclization of an enamine formed from aniline and a β-diketone. wikipedia.orgiipseries.org |

| Conrad-Limpach Synthesis | 1887 | Aniline, β-ketoester | Produces 4-hydroxyquinolines (4-quinolinones). wikipedia.org |

| Pfitzinger Reaction | 1886 | Isatin, carbonyl compound | Yields substituted quinoline-4-carboxylic acids. wikipedia.org |

Significance of Sulfinate Moieties in Modern Organic Synthesis

Sulfinate salts (RSO₂Na), and the broader class of sulfinate derivatives, have emerged as remarkably versatile and important building blocks in modern organic synthesis. rsc.orgnih.gov These compounds, which are generally stable, easy-to-handle solids, offer a unique reactivity profile that has been exploited for the construction of a multitude of sulfur-containing molecules. nih.govresearchgate.netresearchgate.net A key reason for their significance is their dual nature; they can act as nucleophiles or be precursors to electrophilic species and radicals, depending on the reaction conditions. rsc.orgnih.gov

The primary role of sulfinate moieties is as a source for the sulfonyl group (–SO₂–). They are widely used as coupling partners to form carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.gov This capability allows for the synthesis of key functional groups, including:

Sulfones: Compounds containing a sulfonyl group connected to two carbon atoms. Sulfones are a ubiquitous feature in pharmaceuticals, agrochemicals, and polymers. researchgate.net

Sulfonamides: A critical functional group in a wide range of drugs, including antibiotics and diuretics.

Thiosulfonates: Used in various synthetic transformations.

Compared to more traditional sulfonylating agents like sulfonyl chlorides, sulfinate salts are often favored for being less odorous, more stable, and safer to handle. nih.gov Their utility is further enhanced by the development of modern catalytic methods that enable their participation in a wide range of transformations, including cross-coupling reactions and C-H functionalization, providing efficient access to complex molecular architectures. researchgate.netchemicalbook.com

Overview of Sulfonylated Quinolines in Academic Literature

The convergence of quinoline chemistry and sulfinate chemistry has led to the development of sulfonylated quinolines, a class of compounds that has garnered significant attention in academic literature. rhhz.net In particular, 2-sulfonylquinolines are recognized as valuable scaffolds in both pharmaceutical chemistry and organic synthesis. rhhz.nettandfonline.com The sulfone group at the C2-position of the quinoline ring can act as a versatile handle for further synthetic modifications or contribute directly to the biological activity of the molecule.

A major focus of research in this area has been the development of efficient methods for the synthesis of these compounds. A prevalent strategy involves the direct C2-sulfonylation of quinoline N-oxides using sodium sulfinates as the sulfonylating agent. rhhz.nettandfonline.comrsc.org Quinoline N-oxides are readily available and their activation allows for selective functionalization at the C2-position. rhhz.net Researchers have developed numerous protocols to achieve this transformation, reflecting a broader trend in organic chemistry towards milder and more sustainable methods. These synthetic approaches include:

Metal-Free Conditions: Eco-friendly protocols using activating agents like p-toluenesulfonyl chloride (TsCl) in water have been developed, offering high efficiency and simple operation at ambient temperatures. rhhz.net

Iron-Catalyzed Reactions: Iron(III) catalysts provide a general and direct route for the deoxygenation and sulfonylation of quinoline N-oxides with sodium sulfinates, demonstrating good functional group compatibility. tandfonline.com

Copper-Catalyzed Reactions: Copper catalysts have also been employed to facilitate the deoxygenative C2-sulfonylation, often proceeding through a radical-based mechanism. thieme-connect.com

Radical-Mediated Processes: Many of the modern methods for synthesizing 2-sulfonylquinolines from quinoline N-oxides and sodium sulfinates are proposed to proceed via radical coupling pathways. tandfonline.comrsc.org

These methods highlight the ongoing effort to create diverse libraries of sulfonylated quinolines for further study and application.

Table 2: Selected Modern Synthetic Routes to 2-Sulfonylquinolines

| Method | Key Reagents | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Deoxygenative Sulfonylation | Quinoline N-oxide, Sodium sulfinate | TsCl | Metal-free, occurs in water at room temperature, energy-efficient. rhhz.net |

| Deoxygenative Sulfonylation | Quinoline N-oxide, Sodium sulfinate | Iron(III) salt | High efficiency, good functional group tolerance. tandfonline.com |

| Deoxygenative Sulfonylation | Quinoline N-oxide, Sodium sulfinate | K₂S₂O₈ | Metal-free, proceeds via a dual radical coupling process. rsc.org |

| Deoxygenative Sulfonylation | Quinoline N-oxide, Sulfonyl chloride | CS₂/Et₂NH | Transition-metal-free, in situ generation of sulfonyl source. nih.gov |

Scope and Objectives of Research on Sodium Quinoline-2-Sulfinate

While the academic literature is rich with examples of synthesizing sulfonylated quinolines using various aryl and alkyl sodium sulfinates, specific research focusing solely on This compound is more niche. This particular compound embodies both the quinoline scaffold and the sulfinate functional group within the same molecule.

The primary objectives of research concerning this compound can be understood through the lens of its potential applications as a specialized synthetic intermediate. The key research goals include:

Development of Synthetic Routes: A core objective is to establish efficient and reliable methods for the synthesis of this compound itself. This involves exploring the introduction of the sulfinate group onto the quinoline ring at the C2-position, a non-trivial transformation that requires regioselective control.

Exploration as a Novel Building Block: The main thrust of research is to investigate the utility of this compound as a versatile building block. Given the known reactivity of sulfinates, this compound could serve as a unique "quinolinylating" and "sulfonylating" agent. Research aims to explore its participation in reactions to form new C-S, N-S, and S-S bonds, thereby creating more complex molecules that incorporate a 2-quinolylsulfonyl moiety.

Synthesis of Symmetric and Asymmetric Bis(quinolyl)sulfones: An intriguing application would be its use in synthesizing molecules containing two quinoline units bridged by a sulfonyl group. This could involve the reaction of this compound with an activated 2-haloquinoline derivative.

Access to Novel Functionalized Quinolines: The functionalization of quinoline at the C2-position is a critical step in the synthesis of many biologically active compounds. rsc.orgacs.org By using this compound as a precursor, researchers can aim to develop novel derivatives for medicinal chemistry, materials science, and catalysis, leveraging the unique properties imparted by the quinolylsulfonyl group.

In essence, research on this compound is driven by the goal of expanding the synthetic toolkit available to chemists, providing a specialized reagent for the construction of complex, quinoline-containing molecular architectures.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H6NNaO2S |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

sodium;quinoline-2-sulfinate |

InChI |

InChI=1S/C9H7NO2S.Na/c11-13(12)9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,11,12);/q;+1/p-1 |

InChI Key |

IJBHAESZFRECEA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Strategies for Sodium Quinoline 2 Sulfinate and Its Derivatives

Direct Sulfonylation Approaches to 2-Sulfonylquinolines

Direct C-H sulfonylation of the quinoline (B57606) scaffold represents a highly atom-economical and efficient route to 2-sulfonylquinolines, which are stable precursors that can be readily converted to the corresponding sodium sulfinate salt. These methods circumvent the need for pre-functionalized starting materials, such as 2-haloquinolines, thereby streamlining the synthetic process.

Metal-Catalyzed Sulfonylation of Quinoline Scaffolds

Transition metal catalysis has emerged as a powerful tool for the regioselective functionalization of C-H bonds in heterocyclic compounds. Various metals have been employed to facilitate the direct introduction of a sulfonyl group onto the quinoline ring system, with a predominant focus on the C2 position.

Copper catalysis is a prominent and cost-effective method for C-H bond activation. An efficient one-pot protocol for the synthesis of 2-sulfonylquinolines involves the copper-catalyzed sulfonylation of quinoline N-oxides with commercially available aryl sulfonyl chlorides. nih.gov This approach demonstrates high chemo- and regioselectivity, affording a variety of 2-aryl sulfonyl quinolines in yields of up to 91%. nih.gov The reaction typically utilizes a copper(I) salt, such as CuI, in the presence of a base. nih.gov The use of quinoline N-oxide as the substrate is crucial, as the N-oxide group activates the C2 position for functionalization.

A representative set of 2-sulfonylquinolines synthesized via this copper-catalyzed methodology is presented below, showcasing the scope of the reaction with various sulfonyl chlorides.

| Entry | Quinoline N-oxide | Aryl Sulfonyl Chloride | Product | Yield (%) |

| 1 | Quinoline N-oxide | p-Toluenesulfonyl chloride | 2-(Tosyl)quinoline | 91 |

| 2 | Quinoline N-oxide | Benzenesulfonyl chloride | 2-(Phenylsulfonyl)quinoline | 85 |

| 3 | Quinoline N-oxide | 4-Chlorobenzenesulfonyl chloride | 2-((4-Chlorophenyl)sulfonyl)quinoline | 88 |

| 4 | 6-Methylquinoline N-oxide | p-Toluenesulfonyl chloride | 6-Methyl-2-(tosyl)quinoline | 82 |

| 5 | 6-Methoxyquinoline N-oxide | p-Toluenesulfonyl chloride | 6-Methoxy-2-(tosyl)quinoline | 78 |

| Data compiled from research on copper-catalyzed C-H bond activation. nih.gov |

While the direct palladium-catalyzed C-H sulfonylation of quinolines is less common, palladium catalysis is extensively used in related desulfinative cross-coupling reactions. In this context, heteroaromatic sulfinates, including pyridine-2-sulfinates, serve as effective nucleophilic coupling partners for reactions with aryl and heteroaryl halides. nih.govsemanticscholar.org This methodology, developed by Professor Willis and partners, replaces the often unstable and inefficient pyridine-2-boronates in Suzuki-Miyaura cross-couplings. sigmaaldrich.com The process involves a palladium-catalyzed reaction where the sulfinate group is displaced, leading to the formation of a new carbon-carbon bond. Although this is not a direct synthesis of the quinoline sulfinate itself, it highlights the synthetic utility of sulfinates as stable and versatile intermediates in modern organic chemistry. The success of this desulfinative coupling underscores the potential for developing analogous C-S bond-forming reactions.

The synergy between photoredox catalysis and transition metal catalysis has opened new avenues for challenging cross-coupling reactions. Dual photoredox/nickel catalysis has been successfully applied to the cross-coupling of sulfinic acid salts (sulfinates) with aryl halides to form aryl sulfones. researchgate.netnih.gov This method operates under mild conditions, typically at room temperature, and exhibits broad functional group compatibility. nih.gov An easily available and recyclable heterogeneous semiconductor material, such as graphitic carbon nitride (g-CN), can be combined with a homogeneous nickel catalyst to mediate the C(sp2)-SO2Ar bond formation. chemrxiv.orgchemrxiv.org This dual catalytic system allows for the efficient synthesis of a wide range of sulfones from aryl bromides and sodium sulfinates, demonstrating its potential for adaptation to the synthesis of 2-sulfonylquinolines from 2-haloquinolines and a suitable sulfinate. chemrxiv.orgacs.org

| Aryl Halide | Sulfinate Salt | Catalyst System | Product | Yield (%) |

| Iodobenzene | Sodium benzenesulfinate | fac-[Ir(ppy)3]/NiCl2·glyme | Diphenyl sulfone | 95 |

| 4-Iodotoluene | Sodium benzenesulfinate | fac-[Ir(ppy)3]/NiCl2·glyme | Phenyl p-tolyl sulfone | 89 |

| 1-Iodo-4-methoxybenzene | Sodium p-toluenesulfinate | fac-[Ir(ppy)3]/NiCl2·glyme | 4-Methoxyphenyl p-tolyl sulfone | 85 |

| 2-Iodopyridine | Sodium benzenesulfinate | fac-[Ir(ppy)3]/NiCl2·glyme | 2-(Phenylsulfonyl)pyridine | 78 |

| Illustrative examples from studies on visible-light photoredox/nickel dual catalysis. nih.gov |

Metal-Free Sulfonylation Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce cost and environmental impact. Several effective metal-free protocols for the synthesis of 2-sulfonylquinolines have been established, often relying on the use of chemical oxidants to promote the reaction.

Metal-free deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates provides a direct and efficient route to 2-sulfonylquinolines. rsc.org These reactions are typically promoted by strong oxidizing agents. Potassium persulfate (K2S2O8) is a commonly used oxidant that facilitates a dual radical coupling process. rsc.orgrsc.org The reaction proceeds by heating the quinoline N-oxide with a sodium sulfinate and K2S2O8 in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE). rsc.org

Similarly, molecular iodine (I2) can mediate the sulfonylation of quinoline N-oxides under mild, metal-free conditions. rsc.org This method also utilizes sodium sulfinates as the sulfonylating agent and offers a straightforward one-pot synthesis of 2-sulfonylquinolines. These oxidant-promoted, metal-free strategies are attractive due to their operational simplicity and the accessibility of the reagents.

| Quinoline N-oxide | Sodium Sulfinate | Oxidant | Product | Yield (%) |

| Quinoline N-oxide | Sodium p-toluenesulfinate | K2S2O8 | 2-(Tosyl)quinoline | 85 |

| Quinoline N-oxide | Sodium benzenesulfinate | K2S2O8 | 2-(Phenylsulfonyl)quinoline | 82 |

| 4-Methylquinoline N-oxide | Sodium p-toluenesulfinate | K2S2O8 | 4-Methyl-2-(tosyl)quinoline | 78 |

| Quinoline N-oxide | Sodium p-toluenesulfinate | I2/TBHP | 2-(Tosyl)quinoline | 88 |

| 6-Chloroquinoline N-oxide | Sodium benzenesulfinate | I2/TBHP | 6-Chloro-2-(phenylsulfonyl)quinoline | 75 |

| Representative yields from metal-free deoxygenative sulfonylation reactions. rsc.orgrsc.org |

TsCl-Promoted Methods

A highly effective and environmentally friendly approach for the synthesis of 2-sulfonylquinolines involves the use of p-toluenesulfonyl chloride (TsCl) as a promoter. This method facilitates the sulfonylation of quinoline N-oxides with sodium sulfinates in an aqueous medium at ambient temperature. The reaction proceeds under metal- and oxidant-free conditions, offering high efficiency, operational simplicity, and a short reaction time. rhhz.net

The reaction is initiated by the activation of the quinoline N-oxide with TsCl, forming a reactive intermediate. This is followed by a regioselective nucleophilic attack by the sulfinate anion at the C2 position of the quinoline ring. Subsequent re-aromatization yields the desired 2-sulfonylquinoline. rhhz.net A key advantage of this method is its broad substrate scope, tolerating a variety of functional groups on both the quinoline N-oxide and the sodium sulfinate. rhhz.net

The efficiency of this transformation is highlighted in the following table, which showcases the yields of various 2-sulfonylquinolines synthesized using this protocol.

| Quinoline N-oxide | Sodium Sulfinate | Product | Yield (%) |

| Quinoline N-oxide | Sodium p-toluenesulfinate | 2-(p-tolylsulfonyl)quinoline | 90 |

| 6-Methylquinoline N-oxide | Sodium p-toluenesulfinate | 6-Methyl-2-(p-tolylsulfonyl)quinoline | 88 |

| 6-Methoxyquinoline N-oxide | Sodium p-toluenesulfinate | 6-Methoxy-2-(p-tolylsulfonyl)quinoline | 85 |

| 6-Chloroquinoline N-oxide | Sodium p-toluenesulfinate | 6-Chloro-2-(p-tolylsulfonyl)quinoline | 87 |

| Quinoline N-oxide | Sodium benzenesulfinate | 2-(Phenylsulfonyl)quinoline | 89 |

| Quinoline N-oxide | Sodium 4-fluorobenzenesulfinate | 2-((4-fluorophenyl)sulfonyl)quinoline | 86 |

Data sourced from TsCl-promoted sulfonylation of quinoline N-oxides with sodium sulfinates in water. rhhz.net

Green Chemistry Solvation Approaches (e.g., Aqueous Media)

In line with the growing emphasis on sustainable chemical synthesis, the use of water as a solvent for the preparation of 2-sulfonylquinolines represents a significant advancement. Traditional methods often rely on volatile and potentially hazardous organic solvents. rhhz.net In contrast, aqueous synthesis aligns with the principles of green chemistry by reducing waste and utilizing a safer solvent. rhhz.net

The TsCl-promoted sulfonylation of quinoline N-oxides is a prime example of a successful aqueous-based synthesis. rhhz.net Furthermore, research has demonstrated that ultrasound assistance can accelerate the one-pot synthesis of 2-sulfonylquinolines in water under base-free and open-air conditions. This approach not only enhances the reaction rate but also minimizes side reactions, leading to high yields and excellent chemo- and regioselectivity. rsc.org The green credentials of this aqueous-based, ultrasound-assisted method are underscored by a high atom economy, a low E-factor (Environmental factor), and a favorable eco-scale score. rsc.org

The following table presents data on the yields of 2-sulfonylquinolines synthesized via an ultrasound-assisted, one-pot reaction in water, further emphasizing the viability of green solvation approaches.

| Quinoline N-oxide | Sulfonyl Chloride | Product | Yield (%) |

| Quinoline N-oxide | p-Toluenesulfonyl chloride | 2-(p-tolylsulfonyl)quinoline | 84 |

| 6-Methylquinoline N-oxide | p-Toluenesulfonyl chloride | 6-Methyl-2-(p-tolylsulfonyl)quinoline | 82 |

| 6-Methoxyquinoline N-oxide | p-Toluenesulfonyl chloride | 6-Methoxy-2-(p-tolylsulfonyl)quinoline | 80 |

| 6-Chloroquinoline N-oxide | p-Toluenesulfonyl chloride | 6-Chloro-2-(p-tolylsulfonyl)quinoline | 85 |

| Quinoline N-oxide | Benzenesulfonyl chloride | 2-(Phenylsulfonyl)quinoline | 81 |

Data sourced from a base-free, ultrasound accelerated one-pot synthesis of 2-sulfonylquinolines in water. rsc.org

Functionalization of Quinoline N-Oxides with Sulfinate Reagents

The direct functionalization of quinoline N-oxides with sulfinate reagents is a powerful and atom-economical strategy for the synthesis of 2-sulfonylquinolines. This approach circumvents the need for pre-functionalized quinolines, such as 2-haloquinolines, which are often prepared from quinoline N-oxides using harsh reagents. mdpi.com

Regioselective C2-Sulfonylation Pathways

A hallmark of the sulfonylation of quinoline N-oxides is the high regioselectivity for the C2 position. This selectivity is attributed to the electronic properties of the quinoline N-oxide, where the N-oxide group activates the C2 and C4 positions towards nucleophilic attack. In the presence of an activating agent like TsCl, the C2 position becomes highly electrophilic, leading to a preferential reaction with the sulfinate nucleophile at this site. rhhz.netresearchgate.net

Various methods have been developed to achieve this regioselective C2-sulfonylation, including metal-free, oxidant-free protocols in water, as well as methods employing visible light and an organic dye as a catalyst in an aqueous acetone (B3395972) solution. rhhz.net These diverse approaches consistently yield the C2-sulfonylated product as the major isomer, demonstrating the inherent reactivity of the quinoline N-oxide scaffold.

Divergent Reaction Modalities for Sulfonylated Quinoline N-Oxides

While the synthesis of 2-sulfonylquinolines is well-established, the exploration of their divergent reactivity is an emerging area of interest. One notable example involves the divergent synthesis of sulfonyl quinolines and other heterocyclic scaffolds from common precursors. For instance, ethynyl (B1212043) benzoxazinanones can be transformed into sulfonyl quinolines through a gold(I)-catalyzed process. By modifying the catalytic system, the same starting material can be directed towards the formation of formyl indoles or quinolones, showcasing a divergent synthetic strategy. researchgate.net This highlights the potential to access diverse molecular architectures from a single, readily available starting material.

Derivatization from Precursor Quinoline Thiones and Alkylquinolines

Alternative precursors to quinoline N-oxides can also be employed for the synthesis of sulfonylated quinolines, expanding the synthetic toolkit available to chemists.

Sulfonylation of Quinoline-2-thiones

The direct conversion of quinoline-2-thiones to sodium quinoline-2-sulfinate represents a less common synthetic route. However, the synthesis of quinoline-2-thiones themselves can be achieved through the selective deoxygenative C–H/C–S functionalization of quinoline N-oxides with thiourea. acs.org While direct oxidation of the thione to the sulfinate is not extensively documented, related transformations involving the oxidation of thiolates to sulfinates are known.

Derivatization from Alkylquinolines

An efficient, transition-metal-free method has been developed for the synthesis of 2-sulfolmethyl quinolines from 2-methylquinolines and sodium sulfinates. This reaction proceeds readily and tolerates various functional groups, including halogens, to provide the corresponding products in good to high yields. nih.gov This approach offers a direct way to introduce a sulfonylmethyl group at the 2-position of the quinoline ring, starting from readily available 2-methylquinoline (B7769805) precursors.

Formation from 2-Methylquinolines

The direct conversion of 2-methylquinoline to this compound is not a widely documented one-step process. However, a plausible synthetic pathway can be conceptualized through a multi-step sequence involving the oxidation of the methyl group, followed by conversion to a sulfonyl chloride, and subsequent reduction.

Initially, the methyl group of 2-methylquinoline can be oxidized to a carboxylic acid, yielding quinoline-2-carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions, followed by acidification.

The resulting quinoline-2-carboxylic acid can then be converted to the corresponding sulfonyl chloride. This typically involves a two-step process starting with the conversion of the carboxylic acid to an amino group via a Curtius or similar rearrangement. The amino group is then diazotized and reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, a process known as the Sandmeyer reaction, to yield quinoline-2-sulfonyl chloride.

Finally, the quinoline-2-sulfonyl chloride is reduced to the target this compound. This reduction is discussed in detail in section 2.4.1. This proposed pathway, while multi-stepped, relies on well-established transformations in organic synthesis to achieve the desired product from the readily available 2-methylquinoline.

While direct C-H functionalization of 2-methylquinolines with sodium sulfinates has been reported, these reactions typically lead to the formation of 2-sulfolmethyl quinoline derivatives rather than the desired this compound. nih.gov

Methodologies for Preparing this compound as a Precursor

This compound is a key precursor for the synthesis of various sulfonylated quinoline derivatives. The following sections detail common methodologies for its preparation.

A prevalent and straightforward method for the synthesis of sodium sulfinates is the reduction of their corresponding sulfonyl chlorides. This approach is readily applicable to the preparation of this compound from quinoline-2-sulfonyl chloride.

The reduction is commonly carried out using mild reducing agents, with sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate being a widely used system. The reaction is typically performed in an aqueous medium. The sulfonyl chloride is treated with an aqueous solution of sodium sulfite and sodium bicarbonate, leading to the formation of the sodium sulfinate salt.

Table 1: Reaction Conditions for the Reduction of Arylsulfonyl Chlorides to Sodium Sulfinates

| Reducing Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Sodium sulfite (Na₂SO₃) | Sodium bicarbonate (NaHCO₃) | Water | 70-80 | High |

| Zinc dust | Sodium carbonate (Na₂CO₃) | Water | Room Temperature | Good |

This table presents generalized conditions for the reduction of arylsulfonyl chlorides, which are applicable to quinoline-2-sulfonyl chloride.

This method is advantageous due to the ready availability and low cost of the reagents, as well as the generally high yields and purity of the resulting sodium sulfinate.

An alternative and efficient strategy for utilizing this compound in subsequent reactions involves its in situ generation from halide precursors, such as 2-chloroquinoline (B121035). This approach avoids the isolation of the sulfinate salt, streamlining the synthetic process.

In a typical procedure, a nucleophilic sulfonyl precursor is generated in situ and then reacted with the halide. For instance, the reaction of a sulfonyl chloride with sodium sulfite can generate a sulfonyl anion, which then acts as the nucleophile.

A documented example involves the reaction of 2-chloroquinoline with tosyl chloride and sodium sulfite in water. In this reaction, a sulfonyl anion is generated in situ from the reduction of tosyl chloride by sodium sulfite. This nucleophilic species then attacks the 2-position of the quinoline ring, displacing the chloride and forming the corresponding 2-sulfonylquinoline. This process demonstrates the feasibility of generating a sulfonylating agent in situ, which can be adapted for the generation and immediate use of this compound in cross-coupling reactions.

Table 2: Key Reagents for the In Situ Generation and Reaction of Sulfinates with Haloquinolines

| Halide Precursor | Sulfonyl Source | Reducing Agent | Solvent | Product Type |

| 2-Chloroquinoline | Tosyl chloride | Sodium sulfite (Na₂SO₃) | Water | 2-Sulfonylquinoline |

This methodology offers a practical and environmentally friendly approach for the synthesis of sulfonylated N-heteroaromatics under neutral and mild conditions, avoiding the use of organic solvents.

Mechanistic Elucidation of Sulfinylation Processes Involving Quinoline 2 Sulfinate Structures

Radical Coupling Pathways

Radical mechanisms are a cornerstone of sulfinylation chemistry, leveraging the facile generation of sulfonyl radicals from sulfinate precursors. These pathways are particularly effective for C-H functionalization and the addition across unsaturated bonds.

Minisci-Type Radical Processes

Minisci-type reactions represent a powerful strategy for the direct C-H functionalization of heteroaromatics. In the context of quinoline (B57606) derivatives, this pathway is particularly relevant for C2-sulfonylation. An unexpected copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides with sodium sulfinate has been shown to proceed via a Minisci-like radical coupling step. This reaction, initiated by K2S2O8, allows for the formation of sulfonylated quinolines in good yields. The process is believed to involve the generation of a sulfonyl radical, which then attacks the protonated quinoline N-oxide at the C2 position, followed by an oxidation and deoxygenation sequence to yield the final product.

Interestingly, the choice of metal can influence the radical generation pathway. While traditional Minisci chemistry often relies on specific oxidants and conditions, alternative methods have been developed. For instance, zinc sulfinate salts have been shown to be superior precursors for transferring alkyl radicals to heterocycles under mild conditions, reacting in a manner that is orthogonal to classic Minisci reactions. acs.org This highlights the versatility of sulfinate salts as radical precursors in reactions analogous to the Minisci functionalization. acs.org

Generation and Reactivity of Sulfonyl Radicals

Sodium quinoline-2-sulfinate is an effective precursor for the generation of quinoline-2-sulfonyl radicals. These radicals can be generated through several methods, including single-electron transfer (SET) from photoactive electron-donor-acceptor (EDA) complexes. nih.gov Upon visible light excitation, an EDA complex formed between a sulfinate and an N-activated pyridinium (B92312) salt can undergo an intermolecular SET, producing a sulfonyl radical. nih.gov This radical can then engage in further reactions, such as addition to alkenes to form a stable alkyl radical intermediate, which subsequently participates in a three-component assembly process. nih.gov

The generation of sulfonyl radicals can also be achieved through homolytic fission of sulfinyl sulfones or via photoredox catalysis using other precursors, demonstrating a general reactivity pattern. libretexts.orgnih.govresearchgate.net Once generated, sulfonyl radicals exhibit diverse reactivity. A key reaction is their addition to unsaturated π-systems like alkenes and alkynes. rsc.orgresearchgate.net For example, a generated sulfonyl radical can add to a double bond to yield a corresponding alkyl radical, which can then be trapped or further react in a catalytic cycle. nih.gov The versatility of sodium sulfinates as sulfonyl radical sources has made them valuable reagents in a variety of synthetic transformations. researchgate.net

| Radical Generation Method | Precursor | Conditions | Radical Species | Typical Subsequent Reaction |

| Single-Electron Transfer (SET) | Sodium Sulfinate + N-Amidopyridinium Salt | Visible Light | Sulfonyl Radical | Addition to Alkene |

| Chemical Oxidation | Sodium Sulfinate + K2S2O8 | Cu-catalyst | Sulfonyl Radical | Attack on Heteroarene (Minisci-type) |

| Photoredox Catalysis | Sulfone-substituted Tetrazole | Ir-photocatalyst, blue LED | Sulfonyl Radical | Coupling with electron-deficient olefins |

Transition Metal-Mediated Catalytic Cycles

Transition metals, particularly copper and palladium, play a pivotal role in mediating sulfinylation reactions. They can facilitate catalytic cycles that proceed through mechanisms distinct from purely radical-chain processes, often involving changes in the metal's oxidation state.

Oxidative Addition-Reductive Elimination Sequences

While many copper-catalyzed sulfonylation reactions proceed via radical pathways, catalytic cycles involving oxidative addition and reductive elimination have also been proposed. In one plausible mechanism for the copper-catalyzed synthesis of sulfonamides from sodium sulfinates and O-benzoyl hydroxylamines, a Cu(I) intermediate is first generated. nih.gov This is followed by oxidative addition of the hydroxylamine (B1172632) to form a Cu(III) complex. nih.gov The final sulfonamide product is then formed through reductive elimination, regenerating a Cu(I) species to complete the cycle. nih.gov

Similarly, a proposed mechanism for a copper-catalyzed C-S cross-coupling involves the reaction of a nucleophilic sodium sulfinate with a Cu(I) complex to form a Cu(II)-SO2Ar species. This intermediate then reacts with the substrate to form a high-valent Cu(III) complex, which undergoes reductive elimination to yield the product and regenerate the Cu(I) catalyst. wikipedia.org Theoretical studies on palladium(IV) sulfinate complexes have also explored reductive elimination pathways, finding that C–S bond formation is a kinetically favorable process. rsc.org These sequences are fundamental in organometallic chemistry and represent a key pathway for forming C–S bonds using sulfinate reagents. libretexts.orgresearchgate.net

Table of Proposed Catalytic Cycle Steps

| Step | Description | Metal Oxidation State Change (Example) |

|---|---|---|

| Catalyst Activation | Generation of the active catalyst, e.g., Cu(I). | Cu(II) → Cu(I) |

| Oxidative Addition | The substrate adds to the metal center, increasing its oxidation state. | Cu(I) → Cu(III) |

Ligand Effects on Reaction Selectivity and Efficiency

For example, in palladium and nickel-catalyzed polymerizations involving phosphine-sulfonate ligands, secondary interactions between a nitrogen-heterocyclic unit on the ligand and the metal center can enhance catalyst thermal stability. concordia.ca Furthermore, the addition of a Lewis acidic co-catalyst can dramatically modulate reaction outcomes, significantly increasing catalytic activity and influencing polymer microstructure by altering the electronic nature of the metal center. concordia.ca In contrast, some reactions are designed to be "ligand-free," such as a one-pot Pd/Cu-catalyzed aminosulfonylation of aryl iodides, which simplifies the reaction setup but may offer less control over selectivity compared to ligand-modulated systems. The choice of ligand, or the decision to proceed without one, is therefore a critical parameter in designing efficient catalytic systems for reactions involving sulfinates.

Non-Radical and Ionic Mechanisms

Beyond radical pathways, this compound can participate in non-radical and ionic reactions, often behaving as a nucleophile. The reaction pathway can be directed away from radical intermediates by carefully selecting the reaction conditions and reagents.

In some cases, reactions that might be presumed to be radical-based are shown not to be. For instance, the observation that a reaction is not inhibited by the addition of a radical scavenger like TEMPO suggests that a radical pathway is likely not involved. wikipedia.org This points towards an ionic or concerted mechanism. Sodium sulfinates can act as potent nucleophiles in substitution reactions, such as in persulfate-initiated SNAr-type processes to form sulfonylated pyridines. rsc.org In these mechanisms, the sulfinate anion directly attacks an electron-deficient aromatic ring, displacing a leaving group.

Control experiments have helped to rationalize these pathways, suggesting that in certain transformations, the sulfinate participates via an ionic mechanism where it adds as a nucleophile. wikipedia.org The versatility of the sulfinate functional group allows it to act as a sulfonylating (RSO2–), sulfenylating (RS–), or sulfinylating (RSO–) agent, including as a nucleophilic reagent, depending on the specific reaction conditions employed. wikipedia.org

Role of Additives and Reaction Conditions in Mechanistic Control

The mechanistic pathway of sulfinylation processes involving quinoline-2-sulfinate and related structures, particularly the sulfonylation of quinoline N-oxides, is highly dependent on the employed additives and reaction conditions. These factors can steer the reaction towards either an ionic or a radical pathway, thereby controlling the reaction's outcome and efficiency.

A pivotal additive in controlling the reaction mechanism is p-toluenesulfonyl chloride (TsCl). In an aqueous medium, TsCl acts as an activating agent for the quinoline N-oxide. The reaction proceeds through a nucleophilic substitution pathway. The process is initiated by the attack of the oxygen atom of the quinoline N-oxide on the sulfur atom of TsCl, forming a reactive intermediate. This activation of the N-oxide enhances the electrophilicity of the C2 position of the quinoline ring, facilitating a nucleophilic attack by the sulfinate anion. This metal-free approach is noteworthy for its operational simplicity and use of water as a green solvent. rhhz.net

In contrast, the use of certain additives can steer the reaction towards a radical mechanism. For instance, potassium persulfate (K₂S₂O₈) is a well-known radical initiator. In the presence of K₂S₂O₈, the sulfonylation of quinoline N-oxides with sodium sulfinates is understood to proceed via a Minisci-like radical coupling. nih.govacs.org The persulfate initiates the formation of a sulfonyl radical from the sodium sulfinate through a single-electron transfer (SET) process. This sulfonyl radical then attacks the protonated quinoline N-oxide at the C2 position.

Copper salts, such as CuBr₂, can also be used to catalyze this transformation, often in conjunction with a radical initiator like K₂S₂O₈. acs.org In this case, the copper(II) species is believed to oxidize the sodium sulfinate to a sulfonyl radical. The subsequent steps follow a radical pathway similar to the one initiated by K₂S₂O₈ alone. The presence of the copper catalyst can significantly influence the reaction efficiency.

The reaction conditions, including the choice of solvent and the presence of light, also exert significant control over the reaction mechanism. While aqueous conditions are suitable for the TsCl-promoted nucleophilic pathway, other solvents can be optimized for radical reactions. For example, in the copper-catalyzed sulfonylation, a cosolvent system of nitromethane (B149229) (CH₃NO₂) and 1,2-dichloroethane (B1671644) (DCE) has been found to improve the reaction yield. acs.org

Interestingly, sulfinylation reactions can also be induced by visible light without the need for a photocatalyst. This suggests a mechanism involving the formation of an electron-donor-acceptor (EDA) complex between the sulfinic acid and the other reactant. Light irradiation then promotes an electron transfer within this complex, leading to the generation of radicals and the initiation of a radical chain reaction. rsc.org

The following interactive table summarizes the influence of various additives and conditions on the mechanistic control of sulfonylation processes involving quinoline structures.

| Additive/Condition | Proposed Role | Predominant Mechanism | Key Observations |

| p-Toluenesulfonyl chloride (TsCl) | Activating agent for quinoline N-oxide | Ionic (Nucleophilic Substitution) | Enables the reaction to proceed efficiently in water under metal-free conditions. rhhz.net |

| Potassium persulfate (K₂S₂O₈) | Radical initiator | Radical (Minisci-like coupling) | Initiates the formation of a sulfonyl radical from sodium sulfinate. nih.govacs.org |

| Copper(II) salts (e.g., CuBr₂) | Catalyst | Radical | Often used with K₂S₂O₈ to facilitate single-electron transfer and generate sulfonyl radicals. acs.org |

| Visible Light (photocatalyst-free) | Energy source | Radical | Promotes the formation of an electron-donor-acceptor (EDA) complex, leading to radical generation. rsc.org |

| Water (H₂O) | Solvent | Ionic or Radical | Acts as a green solvent for TsCl-promoted ionic pathways. rhhz.net |

| Nitromethane (CH₃NO₂)/ 1,2-Dichloroethane (DCE) | Solvent | Radical | Optimized cosolvent system for copper-catalyzed radical sulfonylation. acs.org |

Advanced Synthetic Applications of Sodium Quinoline 2 Sulfinate As a Building Block

Construction of Carbon-Sulfur Bonds in Complex Molecules

The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry, and sodium quinoline-2-sulfinate provides a reliable and efficient route to access various sulfonylated molecules. uantwerpen.be Its ability to participate in radical-mediated, transition-metal-catalyzed, and metal-free reactions makes it a valuable tool for forging these crucial linkages.

One of the prominent applications of this compound is in the direct C–H sulfonylation of heterocyclic compounds. A notable example is the synthesis of 2-sulfonylquinolines through the deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides. acs.org This transformation is particularly valuable as sulfonylated quinolines are important structural motifs in medicinal chemistry. researchgate.netnih.gov

Several methods have been developed to achieve this, often involving a copper catalyst and a radical initiator. In a typical reaction, the quinoline N-oxide is treated with this compound (or other sodium sulfinates) in the presence of a copper catalyst and an oxidant like potassium persulfate (K₂S₂O₈). nih.govrsc.org The reaction is believed to proceed through a Minisci-like radical coupling mechanism. rsc.org Transition-metal-free approaches have also been reported, expanding the toolkit for accessing these important compounds. acs.orgorganic-chemistry.org

Table 1: Selected Methods for the Synthesis of 2-Sulfonylquinolines from Quinoline N-Oxides and Sodium Sulfinates

| Catalyst/Promoter | Oxidant/Initiator | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ | K₂S₂O₈ | H₂O/DCE | 100 °C | Good | nih.govrsc.org |

| None | I₂/TBHP | DMSO | 80 °C | Good to High | organic-chemistry.org |

Note: This table represents general conditions reported for reactions between quinoline N-oxides and various sodium sulfinates, which are applicable to this compound.

Vinyl and allyl sulfones are highly valuable synthetic intermediates, participating in a wide array of transformations including Michael additions, cycloadditions, and as precursors for olefin synthesis. researchgate.net this compound serves as an excellent sulfonylating agent for the synthesis of these compounds from alkenes and alkynes. uantwerpen.benih.gov

A variety of protocols have been established for this purpose. For instance, an environmentally friendly electrochemical method allows for the synthesis of vinyl, alkyl, and allyl sulfones from olefins and sodium sulfinates at room temperature without the need for transition metals or harsh oxidants. nih.govnih.gov Other methods employ iodine-based mediators or copper catalysts to facilitate the oxidative coupling of alkenes with sodium sulfinates. nih.govacs.org These reactions typically proceed through the radical addition of a sulfonyl radical, generated from the sodium sulfinate, to the carbon-carbon double or triple bond. nih.gov

Table 2: Methodologies for the Synthesis of Vinyl and Allyl Sulfones Using Sodium Sulfinates

| Method | Key Reagents | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Electrochemical | Graphite electrodes, NaI | Alkenes, Olefins | Vinyl, Alkyl, Allyl Sulfones | Green, Metal-free, Room temperature | nih.gov |

| Iodine-Mediated | KI, NaIO₄, Acetic Acid | Alkenes | Vinyl Sulfones | High yields, Room temperature | acs.org |

The functionalization of alkenes with this compound can be controlled to achieve high levels of stereoselectivity, providing access to specific geometric isomers of vinyl sulfones. This control is critical as the stereochemistry of the vinyl sulfone can dictate the outcome of subsequent reactions.

For example, a copper-catalyzed reaction between sodium sulfinates and either alkenes or alkynes under an oxygen atmosphere stereoselectively produces (E)-alkenyl sulfones. rsc.org The proposed mechanism involves an anti-addition of a sulfonyl species to the unsaturated bond, followed by an elimination step. rsc.org In contrast, a cesium carbonate-promoted reaction of 1,1-dibromo-1-alkenes with sodium sulfinates yields (Z)-1-bromo-1-sulfonyl alkenes with high regio- and stereoselectivity. This method provides a direct route to Z-isomers, which can be further functionalized, for instance, through Sonogashira cross-coupling reactions.

Formation of Nitrogen-Sulfur and Sulfur-Sulfur Bonds

Beyond C–S bond formation, this compound is a key reagent for constructing nitrogen-sulfur (N–S) and sulfur-sulfur (S–S) linkages, which are integral to many biologically active molecules and functional materials. rsc.org

Sulfonamides are a critical class of compounds in medicinal chemistry. This compound provides a modern, efficient alternative to traditional methods that often rely on sulfonyl chlorides. nih.gov Various protocols exist for the direct coupling of sodium sulfinates with amines to form sulfonamides.

Metal-free methods often employ an iodine source, such as molecular iodine (I₂) or tetrabutylammonium (B224687) iodide (TBAI), to mediate the oxidative N-sulfonylation of primary and secondary amines. rsc.org These reactions are typically performed under mild, room-temperature conditions and tolerate a wide range of functional groups. rsc.org For instance, the reaction of 8-quinolinesulfinic acid sodium salt, a close analog of the title compound, with morpholine (B109124) using iodine as a mediator proceeds efficiently. Other approaches include copper-catalyzed and electrochemical methods, which further broaden the scope and applicability of this transformation. rsc.org

Thiosulfonates (R-SO₂S-R¹) are compounds containing a sulfur-sulfur bond that are used in organic synthesis and have demonstrated biological activity. nih.gov this compound can be used to synthesize both symmetrical and unsymmetrical thiosulfonates through several distinct strategies.

One common approach involves the coupling of sodium sulfinates with thiols or disulfides. rsc.orgorganic-chemistry.org These reactions can be catalyzed by transition metals like copper or iron under aerobic conditions. rsc.orgorganic-chemistry.org Another powerful strategy is the radical disproportionate coupling of sodium sulfinates, which can be mediated by reagents like BF₃·OEt₂ to produce symmetrical thiosulfonates. rsc.org Furthermore, hydroiodic acid has been used to mediate the controllable synthesis of thiosulfonates from sodium sulfinates in water, offering an environmentally benign option.

Table 3: Selected Methods for the Synthesis of Thiosulfonates from Sodium Sulfinates

| Co-reactant | Catalyst/Mediator | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Thiols | FeCl₃, O₂ (air) | Aerobic | Unsymmetrical | Green, Inexpensive catalyst | organic-chemistry.org |

| Disulfides | CuI, O₂ (air) | Ambient temperature | Unsymmetrical | Efficient S-S bond formation | rsc.org |

| None | BF₃·OEt₂ | Mild conditions | Symmetrical | Radical disproportionation | rsc.org |

Late-Stage Functionalization and Chemical Modifications

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late point in the synthetic sequence to generate analogues without the need for de novo synthesis. nih.govwikipedia.org This approach significantly reduces synthetic effort and provides rapid access to a variety of derivatives for structure-activity relationship (SAR) studies. researchgate.netacs.org

This compound serves as an effective reagent for introducing the quinoline sulfonyl group into intricate molecular frameworks. The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.govnih.gov The incorporation of a sulfonyl group can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Recent research has demonstrated the utility of sodium sulfinates in transition-metal-free reactions for the preparation of 2-sulfolmethyl quinolines from 2-methylquinolines, highlighting the tolerance of various functional groups and providing good to high yields of the corresponding products. nih.gov This method underscores the potential for the strategic incorporation of the quinoline-2-sulfinate moiety into complex structures.

Sulfonyl fluorides are valuable functional groups in chemical biology and drug discovery, often serving as covalent inhibitors or chemical probes. semanticscholar.org this compound can be a precursor for the synthesis of quinoline-2-sulfonyl fluoride (B91410) and other related sulfonyl derivatives like sulfonamides and sulfones. nih.govresearchgate.net

Several synthetic strategies have been developed for the conversion of sodium sulfinates to sulfonyl fluorides. researchgate.netrsc.org One approach involves the use of a fluorinating agent, such as Selectfluor, to directly convert sodium arylsulfinates into the corresponding sulfonyl fluorides. mdpi.com Another method reports the reaction of sodium tert-butyldimethyl silyloxymethylsulfinate with quinoline N-oxides to form C2-substituted sulfones, which can then be deprotected and converted to sulfonyl fluorides. nih.govresearchgate.net This transformation is scalable and compatible with a wide array of quinoline and isoquinoline (B145761) functionalities. nih.gov

| Precursor | Reagents | Product | Yield (%) | Reference |

| Sodium arylsulfinate | Selectfluor, water | Arylsulfonyl fluoride | Good to excellent | mdpi.com |

| Quinoline N-oxide | Sodium tert-butyldimethyl silyloxymethylsulfinate, TsCl | C2-silyloxymethylsulfone | Not specified | nih.govresearchgate.net |

| C2-silyloxymethylsulfone | Deprotection, Fluorination | Quinoline-2-sulfonyl fluoride | Not specified | nih.gov |

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. rsc.orgresearchgate.net

Sodium sulfinates have been effectively utilized in MCRs. nih.gov For instance, a three-component reaction involving aryne precursors, secondary amines, and SO₂F₂ has been developed for the synthesis of 2-amino-substituted arylsulfonyl fluorides. mdpi.com While not directly involving this compound, this demonstrates the potential for sulfinate salts to participate in such complex transformations.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are highly efficient for building molecular complexity from simple starting materials. researchgate.net Recent studies have explored visible-light-induced cascade sulfonylation/cyclization reactions to produce quinoline-2,4-diones under metal-free conditions. nih.gov Another example is the TFA-promoted sulfonation/cascade cyclization of 2-propynolphenols with sodium sulfinates to synthesize 4-sulfonyl 2H-chromenes. researchgate.net These examples highlight the growing interest in using sulfinates in cascade processes to construct heterocyclic systems.

Green Chemistry Applications in Synthetic Transformations

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The use of this compound aligns with several of these principles, including the use of safer reagents and the development of more efficient synthetic methods. Sodium sulfinates are generally stable, easy to handle, and less hazardous than many alternative sulfonating agents like sulfonyl chlorides. nih.gov

Recent research has focused on developing environmentally benign methods for quinoline synthesis, utilizing green solvents like water and employing microwave-assisted or catalyst-free conditions. researchgate.nettandfonline.com For example, a metal-free, dual radical coupling reaction of quinoline N-oxides with sodium sulfinates has been reported to proceed smoothly without the need for a base or organic solvent. nih.gov Such protocols contribute to the development of more sustainable synthetic routes.

| Reaction Type | Green Chemistry Aspect | Example | Reference |

| Sulfonylation | Metal-free, solvent-free conditions | Dual radical coupling of quinoline N-oxides with sodium sulfinates | nih.gov |

| C-S Bond Formation | Transition-metal-free conditions | 2-Sulfolmethyl quinoline formation from 2-methylquinolines and sodium sulfinates | nih.gov |

| Quinoline Synthesis | Use of green solvents | Microwave-assisted synthesis in water | tandfonline.com |

Coordination Chemistry and Ligand Properties of Quinoline 2 Sulfinate Analogues

Design and Synthesis of Quinoline-Sulfinate Based Ligands

A thorough search of chemical databases and scholarly articles did not yield specific methods for the design and synthesis of quinoline-sulfinate based ligands intended for coordination chemistry. While the synthesis of sodium quinoline-2-sulfinate itself is documented, its development and functionalization as a ligand for metal complexes are not described. The literature primarily focuses on the use of sodium sulfinates as reagents in organic synthesis, particularly for the creation of sulfones, rather than as foundational components of coordination ligands.

Metal Complex Formation with Transition and Main Group Elements

There is no readily available information on the formation of metal complexes between quinoline-2-sulfinate or its analogues and transition or main group elements. Scientific studies detailing the reaction conditions, stoichiometry, or the isolation of such complexes have not been found. Research on related quinoline (B57606) derivatives, such as 8-hydroxyquinoline-5-sulfonate, shows extensive coordination chemistry, but this cannot be extrapolated to the sulfinate functional group due to differing electronic and steric properties.

Spectroscopic and Structural Characterization of Metal Complexes

As no specific metal complexes of quinoline-2-sulfinate have been reported in the literature, there is consequently no data available regarding their spectroscopic or structural characterization. Information from techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, or UV-Vis spectroscopy, which would be essential for elucidating the structure and bonding of these potential complexes, is absent from the current body of scientific work.

Catalytic Activity of Metal-Quinoline Sulfinate Complexes

The catalytic activity of metal-quinoline sulfinate complexes remains an unexplored area of research. The subsequent subsections further detail the lack of information in specific catalytic applications.

Role in Cross-Coupling Reactions

No studies have been found that investigate the role of metal-quinoline sulfinate complexes as catalysts in cross-coupling reactions. While aryl sulfinates can participate in palladium-catalyzed desulfinative cross-coupling reactions, in these cases, the sulfinate is a reacting substrate that is removed during the reaction, not a component of a stable catalytic ligand.

Applications in Stereoselective Catalysis

There is no published research on the application of metal-quinoline sulfinate complexes in stereoselective catalysis. The design of chiral ligands based on a quinoline-sulfinate framework and their use in inducing stereoselectivity in chemical transformations has not been reported.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the "Theoretical and Computational Investigations of this compound" that strictly adheres to the detailed outline provided.

The primary obstacle is the absence of specific, published research studies that have performed the requested computational analyses (DFT, FMO, MEP, Fukui Indices, Transition State Modeling) on the exact compound, this compound. While extensive information exists on the theoretical principles and their application to related quinoline derivatives or other sulfinate compounds, there is no accessible data that would allow for a scientifically accurate and detailed discussion as required by the outline.

Generating content for the specified sections and subsections would necessitate:

Specific Data Tables: HOMO/LUMO energy values, MEP potential ranges, calculated Fukui indices for each atom, and transition state energies.

Detailed Research Findings: Interpretation of the aforementioned data to describe the electronic structure, predict reactivity, and elucidate reaction mechanisms.

Without dedicated computational studies on this compound, any attempt to provide this information would be speculative and would not meet the required standards of scientific accuracy and citation-based evidence. Therefore, the request cannot be fulfilled as instructed.

Theoretical and Computational Investigations of Sodium Quinoline 2 Sulfinate

Spectroscopic Property Prediction and Validation

Predicting the spectroscopic properties of a molecule through computational means provides invaluable insight into its electronic structure and behavior. These theoretical predictions, when compared with experimental data, offer a robust validation of the computational models used.

Computational NMR Chemical Shift Calculation

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical methods. These calculations can aid in the structural elucidation of complex molecules and provide a deeper understanding of the electronic environment of individual nuclei. For various quinoline (B57606) derivatives, DFT-based methods have been successfully employed to predict 1H and 13C NMR chemical shifts, often showing good agreement with experimental spectra. However, no published studies were identified that specifically report the computationally calculated NMR chemical shifts for sodium quinoline-2-sulfinate.

Photophysical Property Modeling (e.g., Absorbance, Emission)

The modeling of photophysical properties, such as electronic absorption and emission spectra, is typically carried out using TD-DFT. This approach allows for the prediction of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed in UV-Vis spectroscopy. Similarly, the emission properties can be modeled to understand the fluorescence or phosphorescence characteristics of a molecule. While numerous studies have detailed the synthesis and photophysical properties of various quinoline derivatives, and have often been accompanied by TD-DFT calculations to rationalize the experimental findings, no such theoretical or experimental data were found for this compound.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the properties and reactivity of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effect of different solvents on molecular geometry, electronic structure, and spectroscopic properties. Studies on other quinoline derivatives have shown that solvent polarity can affect their dipole moments, solvation energies, and the wavelengths of their absorption and emission maxima. Regrettably, the influence of solvent effects on the molecular properties and reactivity of this compound has not been investigated in the computational chemistry literature that was reviewed.

Concluding Perspectives and Future Research Directions

Emerging Trends in Quinoline-Sulfinate Chemistry

Recent advancements in synthetic organic chemistry are paving the way for novel methods to construct and functionalize quinoline-sulfinate derivatives, moving beyond traditional synthetic routes. A significant trend is the increasing use of photocatalysis and electrochemistry to forge the C-S bond, offering greener and more efficient alternatives to classical methods that often require harsh oxidants or metal catalysts.

Photocatalytic and Electrochemical Synthesis: Visible-light-induced protocols are gaining prominence for the synthesis of sulfonylquinolines from precursors like N-propargylanilines and sodium sulfinates. These methods often operate under mild, metal-free conditions. Similarly, electrochemical methods are being developed for the C2 sulfonylation of quinoline (B57606) N-oxides, providing an oxidant-free and catalyst-free approach to creating these valuable compounds. These techniques not only represent a move towards more sustainable chemical processes but also open up new avenues for regioselective functionalization.

Radical-Mediated Reactions: The generation of sulfonyl radicals from sulfinate salts is a cornerstone of many modern synthetic strategies. These radical intermediates can participate in a variety of bond-forming reactions, including cascade annulations to build complex heterocyclic systems. The ability to generate these radicals under mild conditions using light or electricity is a key driver of innovation in this area.

| Method | Key Features | Typical Reagents | Advantages | Reference |

|---|---|---|---|---|

| Traditional Oxidation | Oxidation of corresponding sulfides or nucleophilic substitution | Strong oxidants (e.g., m-CPBA), Metal catalysts | Well-established | organic-chemistry.org |

| Photocatalysis | Visible-light induced, often metal-free | Photocatalyst (e.g., Eosin Y), Sodium Sulfinates | Mild conditions, High efficiency, Green chemistry | acs.org |

| Electrochemistry | External oxidant- and catalyst-free | Electrochemical cell, Sulfonyl hydrazides or sulfinates | High atom economy, Environmental-friendly | researchgate.netnih.gov |

Unexplored Reactivity Patterns and Synthetic Challenges

Despite the progress in synthesizing sulfonylated quinolines, significant challenges and unexplored areas of reactivity remain, particularly concerning the quinoline-2-sulfinate moiety itself.

Regioselectivity in Quinoline Functionalization: A primary challenge in quinoline chemistry is achieving regioselective functionalization. While the C2 position is often readily functionalized, particularly through the use of quinoline N-oxides, targeting other positions such as C3, C4, and the benzo-ring C-H bonds remains a significant hurdle. bgu.ac.ilmdpi.com Developing synthetic methods that allow for the precise installation of a sulfinate group at these less accessible positions is a key area for future research.

Beyond Sulfone Synthesis: The chemistry of aryl sulfinates is dominated by their oxidation to sulfones or their role as sulfonyl radical precursors. However, the sulfinate group itself has other potential reactivities that are largely unexplored in the context of the quinoline scaffold. For instance, sulfinates can act as nucleophiles in transition-metal-catalyzed cross-coupling reactions or be converted into other sulfur-containing functional groups like sulfinamides or sulfinyl esters. Exploring these alternative reaction pathways for sodium quinoline-2-sulfinate could lead to the discovery of novel quinoline derivatives with unique properties.

Potential for Novel Catalyst Design

The quinoline scaffold is a well-established "privileged structure" in the design of ligands for transition metal catalysis, particularly in asymmetric synthesis. researchgate.netbgu.ac.ilthieme-connect.com The incorporation of a sulfinate or a related sulfonamide group at the C2 position could offer a new avenue for designing innovative catalysts.

Modulating Ligand Properties: A sulfonyl or sulfonamide group can significantly alter the electronic and steric properties of a quinoline-based ligand. These groups are electron-withdrawing and can influence the coordination of the quinoline nitrogen to a metal center. This modulation could be harnessed to fine-tune the reactivity and selectivity of a catalyst in reactions such as asymmetric hydrogenation, C-C bond formation, and C-H functionalization. dicp.ac.cnnih.gov

Bidentate and Tridentate Ligand Systems: A quinoline-2-sulfonamide, for example, could act as a bidentate N,N-ligand, with both the quinoline nitrogen and the sulfonamide nitrogen coordinating to a metal. This could create a rigid and well-defined chiral environment around the metal center, which is highly desirable for asymmetric catalysis. The synthesis of chiral quinoline-sulfinate derivatives could therefore be a fruitful area for the development of next-generation catalysts. thieme-connect.com

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology

The unique electronic and structural features of quinoline-sulfinate derivatives make them attractive candidates for applications in diverse fields beyond traditional organic synthesis.

Materials Science: Quinoline derivatives are known for their excellent electron transport and optoelectronic properties, which has led to their use in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com They can function as efficient luminescent materials, particularly for green and blue light emission, which are crucial for high-resolution displays. The introduction of a sulfonyl group can further tune the photophysical properties of these materials, potentially leading to improved brightness, efficiency, and stability of OLED devices. Research into quinoline-based polymers also opens up possibilities for developing novel materials with tailored electronic and biological properties. dicp.ac.cn

Chemical Biology: The fusion of a quinoline scaffold with a sulfonamide moiety has proven to be a highly successful strategy in medicinal chemistry. nih.govresearchgate.netnih.govfrontiersin.org These hybrid molecules have demonstrated a wide range of biological activities, including:

Anticancer Activity: Quinoline-sulfonamide derivatives have been designed as inhibitors of various cancer-related enzymes, such as carbonic anhydrases and protein kinases. mdpi.commdpi.com

Antibacterial Activity: By combining the DNA gyrase inhibitory properties of quinolones with the folate biosynthesis inhibition of sulfa drugs, these hybrids offer a promising strategy to combat bacterial resistance. nih.gov

Neuroprotective Effects: Some quinoline-sulfonamides have been investigated as multi-target agents for neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as cholinesterases and monoamine oxidases. sioc-journal.cn

The development of new synthetic routes to quinoline-sulfinate derivatives will undoubtedly accelerate the discovery of new therapeutic agents and biological probes.

| Field | Application | Key Properties | Reference |

|---|---|---|---|

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Electron transport, Luminescence, Photophysical stability | researchgate.netmdpi.com |

| Chemical Biology | Anticancer Agents | Enzyme inhibition (e.g., Carbonic Anhydrase, Kinases) | mdpi.commdpi.com |

| Chemical Biology | Antibacterial Agents | Dual-action inhibition (DNA gyrase and DHPS) | nih.gov |

| Chemical Biology | Neurotherapeutics | Multi-target enzyme inhibition (e.g., AChE, MAO) | sioc-journal.cn |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for sodium quinoline-2-sulfinate, and how can purity be validated experimentally?

- Methodology : Synthesis typically involves sulfination of quinoline derivatives under controlled conditions. For example, this compound is prepared via sulfinic acid salt formation, followed by purification using column chromatography (petroleum ether/ethyl acetate gradients). Purity validation requires multi-spectroscopic characterization:

- 1H/13C NMR to confirm structural integrity (e.g., δ 8.58 ppm for quinoline protons in D₂O) .

- HRMS for molecular ion verification (e.g., [M-Na]⁻ peak at m/z 166.9923) .

- IR spectroscopy to identify functional groups (e.g., S=O stretching at 1193 cm⁻¹) .

- Critical Step : Ensure anhydrous conditions during synthesis to avoid hydrolysis by-products.

Q. How does this compound’s solubility profile influence experimental design in organic reactions?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers. For instance, its solubility in D₂O facilitates NMR analysis but may limit reactivity in non-polar media. Pre-solubility screening via UV-Vis spectroscopy or dynamic light scattering is recommended to optimize reaction solvents .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent oxidation. Monitor degradation via periodic TLC or HPLC analysis. Compare NMR spectra over time to detect new peaks indicative of decomposition (e.g., sulfone formation) .

Q. What role does this compound play in nucleophilic substitution reactions?

- Methodology : As a sulfinate nucleophile, it participates in transition-metal-free cross-coupling with aryl/heteroaryl halides. Design reactions with stoichiometric control (1:1.2 molar ratio of sulfinate to electrophile) and monitor progress via GC-MS or LC-MS .

Advanced Research Questions

Q. How can mechanistic studies elucidate the desulfinative cross-coupling pathways of this compound?

- Methodology :

- Use DFT calculations to model intermediates (e.g., sulfonyl radicals) and transition states .

- Conduct kinetic isotope effect (KIE) experiments to identify rate-determining steps.

- Perform trapping experiments with TEMPO to detect radical intermediates .

- Data Interpretation : Compare computed activation energies with experimental yields to validate proposed mechanisms.

Q. What computational strategies predict the reactivity of this compound in novel heterocyclic systems?

- Methodology :

- Apply frontier molecular orbital (FMO) theory to calculate nucleophilicity indices (HOMO energy levels).

- Simulate reaction trajectories using software like Gaussian or ORCA to assess steric/electronic effects of substituents on quinoline .

- Validation : Correlate computational predictions with experimental yields (e.g., 73% for 2-phenylquinoline synthesis) .

Q. How do structural modifications of this compound affect its efficacy in multi-component reactions?

- Methodology :

- Synthesize derivatives with electron-withdrawing/donating groups (e.g., NO₂, OMe) at the quinoline 4-position.

- Compare reaction rates and yields under identical conditions using Design of Experiments (DoE) frameworks .

- Analysis : Use ANOVA to identify statistically significant factors (e.g., substituent polarity vs. yield) .

Q. What methodologies resolve contradictions in reported reaction yields for this compound-mediated couplings?

- Methodology :

- Perform systematic reproducibility studies varying catalysts, solvents, and temperatures.

- Analyze raw data from literature for measurement biases (e.g., unoptimized HPLC integration parameters) .

- Case Study : Re-evaluate conflicting yields for 3la synthesis by replicating column chromatography gradients .

Q. How can this compound be integrated into green chemistry workflows?

- Methodology :

- Substitute toxic solvents (DMF) with biodegradable alternatives (Cyrene™).

- Assess atom economy and E-factor for scaled reactions.

- Use microwave-assisted synthesis to reduce energy consumption .

Data Management & Reproducibility Guidelines

- Documentation : Follow Beilstein Journal’s standards for experimental details (e.g., full NMR acquisition parameters, purity ≥95% by HPLC) .

- Supporting Information : Archive raw spectra and crystallographic data in repositories like Zenodo, citing DOIs in publications .

- Conflict Resolution : Cross-validate results with independent labs using blinded sample analysis to mitigate confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.